molecular formula C8H6ClNO2S2 B1370720 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole CAS No. 3622-29-5

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole

Cat. No. B1370720
CAS RN: 3622-29-5
M. Wt: 247.7 g/mol
InChI Key: SMDXMKNQGRCNRE-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is a chemical compound with the CAS Number: 3622-29-5 . It has a molecular weight of 247.73 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-chloro-1,3-benzothiazol-6-yl methyl sulfone . The InChI code for the compound is 1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . More specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

1. Applications in Medicinal Chemistry

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is a component of various compounds with bioactivities and is utilized in medicinal chemistry. For instance, it is involved in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as building blocks in drug discovery, offering a pathway to synthesize compounds that can be substituted at multiple positions on the bicyclic molecule (Durcik et al., 2020).

2. Inhibitory Effects in Biochemical Research

In biochemical research, derivatives of 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole are studied for their inhibitory effects on various enzymes. For example, a series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and investigated for their inhibition of human carbonic anhydrase isoforms, revealing several potent inhibitors (Abdoli et al., 2017).

3. Role in Synthesis of Heterocyclic Compounds

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of thiazolo[3,2-a]pyrimidinones, a process involving electrophilic building blocks for ring annulation (Janardhan et al., 2014).

4. Catalyst in Synthetic Chemistry

In synthetic chemistry, compounds derived from 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole are used as catalysts. An example is N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, employed as a catalyst for the synthesis of pyran derivatives under aqueous media, demonstrating its efficiency and compliance with green chemistry protocols (Khazaei et al., 2015).

5. Antimicrobial and Anticancer Activities

Research has explored the antimicrobial and anticancer potential of methylsulfonyl benzothiazole derivatives, which includes 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole. Some of these derivatives have shown promising activity against bacterial and fungal species and specific cancer cell lines (Lad et al., 2017).

6. Corrosion Inhibition

In the field of materials science, derivatives of 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole have been investigated as corrosion inhibitors for steel in acidic environments, showcasing their effectiveness in reducing corrosion rates (Yadav et al., 2015).

Safety And Hazards

Specific safety and hazard information for 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is not available in the search results .

properties

IUPAC Name

2-chloro-6-methylsulfonyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDXMKNQGRCNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621198
Record name 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole

CAS RN

3622-29-5
Record name 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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